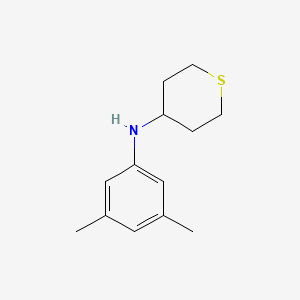

N-(3,5-dimethylphenyl)thian-4-amine

Description

N-(3,5-Dimethylphenyl)thian-4-amine is a sulfur-containing aromatic amine derivative characterized by a thiane (tetrahydrothiopyran) ring linked to a 3,5-dimethyl-substituted aniline group. This compound is of interest in agrochemical and pharmaceutical research due to its structural similarity to bioactive molecules targeting photosynthetic electron transport (PET) and enzyme systems . The 3,5-dimethylphenyl substituent provides electron-donating effects, which may influence molecular interactions and physicochemical properties such as lipophilicity and solubility.

Properties

Molecular Formula |

C13H19NS |

|---|---|

Molecular Weight |

221.36 g/mol |

IUPAC Name |

N-(3,5-dimethylphenyl)thian-4-amine |

InChI |

InChI=1S/C13H19NS/c1-10-7-11(2)9-13(8-10)14-12-3-5-15-6-4-12/h7-9,12,14H,3-6H2,1-2H3 |

InChI Key |

HUBMBRZBCDBWFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2CCSCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)thian-4-amine typically involves the reaction of 3,5-dimethylphenylamine with thian-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate .

Industrial Production Methods

Industrial production of N-(3,5-dimethylphenyl)thian-4-amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)thian-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thian-4-amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thian-4-amine derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)thian-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Effects

The activity and properties of N-(3,5-dimethylphenyl)thian-4-amine are influenced by:

- Substituent Position : Meta-substitution (3,5 positions) on the phenyl ring is critical. Studies on N-(disubstituted-phenyl)carboxamides show that 3,5-substituted derivatives exhibit superior PET-inhibiting activity compared to ortho-substituted analogs (e.g., 2,5-dimethylphenyl), likely due to optimal steric and electronic alignment .

- Electron-withdrawing groups (e.g., in N-(3,5-dichlorophenyl)thian-4-amine) may increase binding affinity to target proteins due to polarized interactions, though direct activity data for thian-4-amine derivatives remain unreported .

Table 1: Substituent Effects on Key Parameters

*LogP values estimated using fragment-based methods.

Physicochemical and Crystallographic Properties

- Crystal Packing: N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (a structural analog) exhibits two molecules per asymmetric unit, suggesting steric bulk from methyl groups influences solid-state geometry. In contrast, mono-substituted analogs (e.g., 3-chlorophenyl) adopt simpler packing arrangements .

Biological Activity

N-(3,5-dimethylphenyl)thian-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by research findings and relevant data.

Chemical Structure and Synthesis

N-(3,5-dimethylphenyl)thian-4-amine features a thian-4-amine moiety attached to a 3,5-dimethylphenyl group. The molecular formula contributes to its unique chemical properties, which are crucial for its biological activity. The synthesis typically involves the reaction of 3,5-dimethylphenylamine with thian-4-amine under controlled conditions, utilizing solvents and catalysts to optimize yield and purity.

Biological Activity

Research indicates that N-(3,5-dimethylphenyl)thian-4-amine may exhibit a variety of biological activities, including:

- Antimicrobial Properties : Compounds with similar structures have shown potential antimicrobial effects, suggesting that N-(3,5-dimethylphenyl)thian-4-amine may inhibit bacterial growth or activity.

- Anti-inflammatory Effects : Initial studies suggest that this compound could modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Anticancer Activity : There is emerging evidence that compounds like N-(3,5-dimethylphenyl)thian-4-amine may interact with specific cellular pathways involved in cancer progression, although detailed mechanisms are still under investigation.

The exact mechanisms through which N-(3,5-dimethylphenyl)thian-4-amine exerts its biological effects are not fully understood. However, preliminary findings suggest it may interact with various molecular targets:

- Enzyme Modulation : The compound may influence enzyme activity by binding to active sites or altering conformational states.

- Receptor Interactions : It could potentially bind to specific receptors involved in signaling pathways related to inflammation or cancer cell proliferation.

- Biochemical Pathways : Ongoing research aims to elucidate the biochemical pathways affected by this compound, which could lead to significant therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of inflammatory responses | |

| Anticancer | Interaction with cancer-related pathways |

Case Studies

- Anticancer Study : A study evaluated the anticancer properties of structurally similar compounds in various cell lines. Results indicated that modifications in the thian structure significantly influenced cytotoxicity against human cancer cells .

- Enzyme Interaction Study : Research involving enzyme assays demonstrated that N-(3,5-dimethylphenyl)thian-4-amine could inhibit specific enzymes related to metabolic pathways in cancer cells. This inhibition was linked to reduced cell proliferation rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.